Product packaging for Curzerene(Cat. No.:CAS No. 17910-09-7)

Curzerene

Cat. No.: B231402
CAS No.: 17910-09-7
M. Wt: 218.33 g/mol
InChI Key: SLEDFMXZSQPLHT-UKRRQHHQSA-N
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Description

Overview of Curzerene in Natural Product Chemistry

This compound is a naturally occurring sesquiterpene compound characterized by its bicyclic structure, which includes a benzofuran (B130515) skeleton with vinyl and isopropenyl substituents. cymitquimica.comvulcanchem.com It is a volatile, aromatic terpenoid. wikipedia.org this compound is found primarily in the essential oils of plants, particularly those within the Zingiberaceae and Myrtaceae families, as well as in certain corals and myrrh. cymitquimica.comvulcanchem.comwikipedia.org Its presence contributes to the distinct aroma of these natural sources. cymitquimica.com In natural product chemistry, this compound is of interest due to its diverse reported biological activities, including anti-inflammatory and antimicrobial properties. cymitquimica.comwikipedia.org It is also studied for its potential role in plant defense mechanisms. cymitquimica.com

Historical Context of this compound Isolation and Early Research

This compound was originally isolated from the rhizomes of Curcuma zedoaria (zedoary), a traditional Chinese herbal medicine. vulcanchem.comthegoodscentscompany.comchemfaces.comscielo.br It has also been isolated from the roots of Lindera strychnifolia. scielo.br Early research focused on identifying and characterizing the chemical structure of this compound and its presence in various plant species. jst.go.jp The compound was identified as a furan-containing sesquiterpenoid. jst.go.jp Its isolation from Curcuma species, known for their historical use in oriental medicine, likely spurred initial investigations into its properties. chemfaces.combiocrick.comresearchgate.net

Current Academic Perspectives on this compound

Current academic research on this compound is exploring its various applications and mechanisms of action. cymitquimica.com Perspectives include investigating its potential as a therapeutic agent, particularly in the context of its reported anticancer, antioxidant, and antimicrobial activities. cymitquimica.comvulcanchem.comwikipedia.orgcaymanchem.comnih.gov Studies are focusing on its effects at the cellular and molecular levels, such as its influence on cell proliferation, apoptosis, and specific signaling pathways. biocrick.commedchemexpress.commedchemexpress.comresearchgate.netnih.govscielo.org.mxscielo.org.mx The lipophilic nature of this compound and its limited water solubility are also considered in research regarding its absorption and distribution in biological systems. vulcanchem.com Furthermore, research is being conducted on its occurrence in different plant chemotypes and the influence of factors like extraction methods on its presence in essential oils. mdpi.comtjnpr.org

Scope and Objectives of this compound Investigation

Detailed Research Findings:

This compound has been investigated for various biological activities.

Anticancer Activity:

this compound has demonstrated antiproliferative effects in human lung adenocarcinoma cells (SPC-A1) in a time- and dose-dependent manner. chemfaces.combiocrick.comresearchgate.netmedchemexpress.com

In SPC-A1 cells, this compound induced G2/M cell cycle arrest and promoted apoptosis. biocrick.comresearchgate.netmedchemexpress.com

It has been shown to downregulate the expression of glutathione (B108866) S-transferase A1 (GSTA1) protein and mRNA in SPC-A1 cells. chemfaces.combiocrick.comresearchgate.netmedchemexpress.comnih.govmedchemexpress.com

In vivo studies using SPC-A1 cell-bearing nude mice showed that this compound significantly inhibited tumor growth with limited apparent toxicity. chemfaces.combiocrick.comresearchgate.netnih.gov

this compound has also shown efficacy against hepatocellular carcinoma (HCC) cells (Huh7 and HCCLM3), inhibiting their growth and inducing apoptosis. vulcanchem.comscielo.org.mxscielo.org.mx

In HCC cells, this compound restrained the phosphorylation of PI3K, AKT, and mTOR, suggesting involvement of the PI3K/AKT/mTOR pathway. scielo.org.mxscielo.org.mx

It has been reported to inhibit the expression of matrix metalloproteinases (MMP2 and MMP9) in HCC cells. vulcanchem.comscielo.org.mx

this compound has been found to inhibit the expression of GSTA4 mRNA and protein in glioma cells (U251 and U87), correlating with reduced proliferation, invasion, and migration, and induced apoptosis. researchgate.netnih.gov

In glioma models, this compound inhibited the activation of the mTOR pathway and downregulated MMP9. researchgate.netnih.gov

this compound has shown cytotoxicity against other cancer cell lines, including SK-MEL-19 melanoma cells, AGP-01 gastric cells, and HCT116 colon cancer cells. caymanchem.com

Antioxidant Activity:

this compound-rich essential oils from Eugenia uniflora have demonstrated antioxidant activity, including DPPH radical inhibition. vulcanchem.comcaymanchem.commdpi.com

Antimicrobial Activity:

this compound has shown activity against Fusarium graminearum. caymanchem.com

Essential oil containing this compound from Smyrnium olusatrum has demonstrated antimicrobial activity. wikipedia.org

Other Activities:

this compound has been suggested to have potential activity in controlling seizures, possibly by binding to the benzodiazepine-site of the GABAA receptor. scielo.br

It has been reported to be active against Leishmania amazonensis. researchgate.net

Data Tables:

Table 1: Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₀O cymitquimica.comvulcanchem.comcaymanchem.comnih.govnih.govuni.lubiosynth.com
Molecular Weight216.32 g/mol vulcanchem.comresearchgate.netnih.govnih.govuni.lubiosynth.com
CAS Number17910-09-7 cymitquimica.comvulcanchem.comthegoodscentscompany.comcaymanchem.comnih.govnih.govbiosynth.com
XlogP3-AA (estimated)4.60 vulcanchem.comthegoodscentscompany.comuni.lu
Boiling Point (estimated)282.79 °C at 760.00 mm Hg thegoodscentscompany.com
Solubility in water0.1185 mg/L at 25 °C (estimated) thegoodscentscompany.com

Table 2: Antiproliferative Effects of this compound on SPC-A1 Cells (IC₅₀ values)

Incubation TimeIC₅₀ (µM)Source
24 hours403.8 chemfaces.combiocrick.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com
48 hours154.8 chemfaces.combiocrick.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com
72 hours47.0/47.01 chemfaces.combiocrick.comresearchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com

Table 3: this compound Content in Essential Oils of Eugenia uniflora

SeasonAverage this compound Content (%)Source
Dry42.7 ± 6.1 mdpi.com
Rainy40.8 ± 5.9 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B231402 Curzerene CAS No. 17910-09-7

Properties

CAS No.

17910-09-7

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5R,6R)-6-ethyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H22O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h9,13H,2,6-8H2,1,3-5H3/t13-,15-/m1/s1

InChI Key

SLEDFMXZSQPLHT-UKRRQHHQSA-N

Isomeric SMILES

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Synonyms

curzerene

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Curzerene

Botanical and Biological Sources of Curzerene

This compound has been identified in several botanical families and some marine invertebrates.

Identification of this compound in Curcuma Species

This compound is a known constituent of various species within the Curcuma genus, which belongs to the Zingiberaceae family. jst.go.jpthegoodscentscompany.comthieme-connect.comchemfaces.com It has been isolated from the rhizomes of Curcuma zedoaria (zedoary) and is present to some extent in nearly all Curcuma species. jst.go.jpthegoodscentscompany.com Studies have identified this compound in the essential oils of Curcuma wenyujin, Curcuma aromatica, Curcuma aeruginosa, and Curcuma angustifolia. ajbls.comfrontiersin.orgnih.govresearchgate.net

Research on the essential oil composition of eight starchy Curcuma species showed that this compound was present in Curcuma zedoaria, with essential oil yields from rhizomes ranging from 0.38 ml to 1.4 ml/100 g fresh weight across the studied species. niist.res.in Comparative analysis of Curcuma aromatica, C. aeruginosa, and C. angustifolia rhizomes revealed this compound as a common compound, with varying percentages. ajbls.com

Curcuma SpeciesPlant PartThis compound Concentration (%)Reference
Curcuma zedoariaRhizomePresent jst.go.jpniist.res.in
Curcuma wenyujinEssential oilPresent, 1.6192 mg/g (in one study) frontiersin.orgnih.gov
Curcuma aromaticaRhizome3.75% (in one study) ajbls.com
Curcuma aeruginosaRhizome1.24% (in one study) ajbls.com
Curcuma angustifoliaRhizome2.38% (in one study) ajbls.com
Curcuma zanthorrhizaEssential oil6.0% (in one study) mdpi.com

Isolation of this compound from Curcuma wenyujin essential oil has been achieved using high-performance centrifugal partition chromatography (HPCCC) with a nonaqueous two-phase solvent system of petroleum ether-acetonitrile-acetone (4:3:1 v/v/v). nih.govnih.gov From 300 mg of essential oil, 18 mg of this compound was isolated in 500 minutes using this method. nih.gov

Presence of this compound in Eugenia uniflora

This compound has been documented as a component of the essential oil obtained from the leaves of Eugenia uniflora L., a species belonging to the Myrtaceae family. researchgate.netscielo.brtandfonline.commdpi.comscielo.br The concentration of this compound in Eugenia uniflora essential oil can vary significantly. One study on Eugenia uniflora leaves from the Brazilian savannah reported a high concentration of this compound, reaching 85.1% under conventional gas chromatography conditions, although analysis under milder conditions suggested a lower concentration (21.6%) with furanodiene (B1217673) being more abundant (64.7%). researchgate.netscielo.br Another study on Eugenia uniflora from North Brazil found this compound as one of the main components at 30.0%. tandfonline.com Research on different genotypes of Eugenia uniflora also showed varying percentages of this compound in the essential oil, ranging from 7.95% to 18.45% in different groups. scielo.br

Eugenia uniflora SourcePlant PartThis compound Concentration (%)NotesReference
Brazilian savannahLeaves85.1% (conventional GC)Also 21.6% under mild GC conditions, with 64.7% furanodiene. researchgate.netscielo.br
North BrazilLeaves30.0%Main component along with germacrone (B1671451) and germacrene B. tandfonline.com
Various genotypesLeaves7.95% - 18.45%Concentration varied among different genotypes. scielo.br
UnspecifiedLeaves17.96%Major constituent along with atractylone (26.78%). mdpi.com
UnspecifiedYoung leaves22.37%Higher percentage compared to mature leaves in one study. scielo.br
Yellow fruits chemotypeFruits20.50%Present in plants with yellow and red fruits, absent in orange fruits. scielo.br
Red fruits chemotypeFruits42.60%Present in plants with yellow and red fruits, absent in orange fruits. scielo.br

It has been noted that furanodiene, also present in Eugenia uniflora, can undergo thermal rearrangement to this compound during gas chromatography analysis, which can influence the reported concentrations of both compounds. researchgate.netscielo.br

Documentation of this compound in Chloranthus Species

This compound has been identified in species belonging to the Chloranthus genus (Chloranthaceae). jst.go.jpbiocrick.com Studies on the chemical constituents of Chloranthus japonicus have led to the isolation and structural elucidation of sesquiterpenes, including this compound. jst.go.jp this compound has also been reported in Chloranthus tianmushanensis. nih.govresearchgate.net Additionally, it has been found in the essential oil of Sarcandra glabra (syn. Chloranthus glaber). rhhz.net

This compound in Commiphora Species Resins and Oils

This compound is a significant component of the oleo-gum resin and essential oil obtained from various Commiphora species, particularly Commiphora myrrha, the source of myrrh. wikipedia.orgnih.govnih.govdayaxafrankincense.comtandfonline.commdpi.comnih.gov It is considered one of the main bioactive constituents in Commiphora myrrha essential oil. nih.gov

Studies on the essential oil of Commiphora myrrha var. molmol identified this compound as the major constituent, present at 40.1%. tandfonline.com Another analysis of Commiphora myrrha resin extracts using GC-MS reported this compound as the primary ingredient, typically listed at 33.57%. nih.gov this compound, along with furanoeudesma-1,3-diene and lindestrene, are characteristic components of myrrh essential oil, and their relative abundance can vary between regions and individual plants. dayaxafrankincense.com this compound has also been found in the essential oil of Commiphora erythraea and Commiphora africana. mdpi.com

Commiphora SpeciesSource MaterialThis compound Concentration (%)Reference
Commiphora myrrhaOleo-gum resin/oilPresent wikipedia.orgnih.govnih.gov
Commiphora myrrha var. molmolEssential oil40.1% tandfonline.com
Commiphora myrrhaResin extracts33.57% nih.gov
Commiphora erythraeaEssential oilPresent mdpi.com
Commiphora africanaEssential oilPresent mdpi.com
Commiphora myrrhaSmoke from burning resin12.97% wikipedia.org

Isolation of this compound from Smyrnium Species

This compound has been found in species of the Smyrnium genus, which belongs to the Apiaceae family. wikipedia.orgbiocrick.comresearchgate.netni.ac.rssemanticscholar.org It has been reported as a component of the essential oil extracted from Smyrnium olusatrum (Alexanders). wikipedia.orgnih.govresearchgate.netni.ac.rs

In Smyrnium olusatrum, this compound has been found in different parts of the plant, including the essential oil of the fruits and roots. researchgate.netni.ac.rs One study on the essential oil of Smyrnium olusatrum from Italy reported this compound concentrations of 39.7% in the roots and 8.4% in the fruit oil. researchgate.netni.ac.rs Another study on Smyrnium cordifolium from Iran identified this compound as the most common identified component in the essential oil, with concentrations varying in different natural habitats, including 45.7% in one habitat.

Smyrnium SpeciesPlant Part/SourceThis compound Concentration (%)Reference
Smyrnium olusatrumEssential oil13.7% wikipedia.org
Smyrnium olusatrumRoots (Italy)39.7% researchgate.netni.ac.rs
Smyrnium olusatrumFruit oil (Italy)8.4% ni.ac.rs
Smyrnium olusatrumInflorescence essential oil (Italy)18.4% ni.ac.rs
Smyrnium olusatrumLeaves and fruits (Greece)29% researchgate.net
Smyrnium cordifoliumEssential oil45.7% (in one habitat)
Smyrnium cordifoliumEssential oil16.9% (in another study) semanticscholar.org
Smyrnium perfoliatumRoots (Austria)Main compound ni.ac.rs

Bio-isolation of this compound from Marine Invertebrates (e.g., Caribbean Corals)

Beyond terrestrial plants, this compound has also been identified as a bioactive isolate from marine invertebrates, specifically Caribbean corals of the genus Gorgonia. wikipedia.org It has also been isolated from the coral Leminda millecra. nih.gov This indicates a broader biological distribution for this sesquiterpenoid compound.

Advanced Isolation and Extraction Techniques for this compound

The isolation of this compound from complex plant matrices requires sophisticated extraction and separation techniques to obtain the compound in sufficient purity and yield for research and potential applications.

Hydrodistillation-Based Separation of Volatile Constituents

Hydrodistillation is a common method for extracting essential oils from plant materials, including those containing this compound. This technique involves suspending the plant material in water and boiling it, or passing steam through the material. The volatile compounds, including this compound, are vaporized, condensed, and collected. The essential oil, which is immiscible with water, is then separated.

Studies on Curcuma zedoaria have utilized hydrodistillation to obtain essential oil where this compound is a component tandfonline.com. The composition of the essential oil obtained by hydrodistillation can vary depending on factors such as the plant's origin and physiological state scispace.com. For instance, hydrodistillation of Curcuma zedoaria rhizome from northeast India yielded an essential oil where curzerenone (B144611) was the major component, with this compound also present tandfonline.com. Another study on Curcuma wenyujin essential oil, obtained by hydrodistillation, was further processed for the preparative isolation of volatile compounds including this compound nih.govum.edu.mocapes.gov.br. Hydrodistillation has also been used to extract essential oils containing this compound from Smyrnium cordifolium tandfonline.com and Eugenia uniflora nih.govscielo.br. The yield and composition of essential oil obtained by hydrodistillation can be influenced by drying periods and temperature of the plant material prior to extraction researchgate.net.

Solvent-Assisted Extraction Optimization for this compound Recovery

Solvent extraction is another critical method for isolating this compound, often used in conjunction with other techniques. This involves using appropriate solvents to dissolve the target compounds from the plant matrix. Optimization of solvent extraction parameters, such as solvent type, temperature, time, and solvent-to-solid ratio, is crucial for maximizing the recovery of this compound.

While specific detailed research findings solely focused on optimizing solvent extraction specifically for this compound recovery are less prominent in the provided results compared to essential oil extraction or other advanced methods, solvent extraction is a fundamental step in many isolation schemes. For example, sequential extraction using solvents like hexane, dichloromethane, ethyl acetate, and methanol (B129727) is employed to obtain different fractions from plant materials like Curcuma zedoaria and Curcuma aeruginosa, from which compounds including this compound can be isolated unair.ac.idresearchgate.net. The choice of solvent affects the types and composition of compounds extracted based on their polarity unair.ac.idresearchgate.net. Studies optimizing solvent extraction for other compounds from Curcuma species, such as curcuminoids, demonstrate the principles of optimizing solvent type, temperature, and liquid-to-solid ratios to enhance extraction yield bch.ronih.gov. These principles are applicable to optimizing this compound extraction using suitable solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which are known to dissolve this compound chemfaces.com.

Supercritical Fluid Extraction Applications in this compound Isolation

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), is an advanced technique applied for the isolation of volatile and semi-volatile compounds like this compound. SFE offers advantages such as using a non-toxic, readily available, and relatively inexpensive solvent (CO2) and the ability to control extraction selectivity by adjusting pressure and temperature. scirp.org

Research on Curcuma zedoaria has investigated the use of SC-CO2 extraction for obtaining essential oil containing this compound. Optimization studies using Response Surface Methodology (RSM) have been conducted to determine the optimal temperature and pressure for maximizing both oil yield and this compound concentration scispace.comresearchgate.net. One study found that the oil yield ranged from 0.6 w/w% to 1.8 w/w%, and this compound concentration ranged from 1.6% to 4.1% under different SFE conditions scispace.comresearchgate.net. The optimum parameters predicted by RSM for the highest oil yield (1.7 w/w%) and this compound concentration (3.7%) were 138.65 bar and 40°C scispace.comresearchgate.net. Another study on Commiphora myrrha demonstrated the use of SFE with CO2 to obtain volatile oil containing this compound (8.5%) capes.gov.brnih.gov. The SFE oil of myrrh obtained at 9.0 MPa and 50°C had a yield of 3.2% capes.gov.brnih.gov. These studies highlight the effectiveness of SFE for isolating this compound and the importance of optimizing operating conditions.

Table 1: Supercritical Fluid Extraction (SFE) of this compound from Curcuma zedoaria

Parameter (Temperature, Pressure)Oil Yield (w/w%)This compound Concentration (%)
40°C, 100 barNot specified4.07 scispace.com
60°C, 100 barNot specified1.58 scispace.com
Optimum (predicted by RSM): 40°C, 138.65 bar1.7 scispace.comresearchgate.net3.7 scispace.comresearchgate.net
Range observed in study0.6 - 1.8 scispace.comresearchgate.net1.6 - 4.1 scispace.comresearchgate.net

Preparative Chromatographic Enrichment of this compound

Chromatographic techniques are essential for the separation and purification of this compound from crude extracts or essential oils. Preparative chromatography allows for the isolation of larger quantities of purified compounds. Various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), are applied. researchgate.net

High-performance centrifugal partition chromatography (HPCPC) has been successfully used for the preparative isolation and purification of this compound from the essential oil of Curcuma wenyujin nih.govum.edu.mocapes.gov.brscispace.com. In one study using HPCPC with a nonaqueous two-phase solvent system (petroleum ether-acetonitrile-acetone), 18 mg of this compound was isolated from 300 mg of essential oil in 500 minutes nih.govum.edu.mocapes.gov.br. This demonstrates the effectiveness of HPCPC for enriching this compound from complex essential oil mixtures. Column chromatography, including vacuum liquid chromatography (VLC) and gravity column chromatography (GCC), is also used in the isolation process of compounds from Curcuma species, which can lead to the isolation of this compound-containing fractions that can be further purified unair.ac.id. Preparative gas chromatography (GC) is another technique used for fractionating volatile constituents from sources like curcuma rhizome thegoodscentscompany.com. While not exclusively for this compound, these chromatographic methods are integral to obtaining purified this compound for further study.

Biosynthetic Pathways and Chemical Synthesis of Curzerene

Elucidation of Curzerene Biosynthesis

The biosynthesis of this compound, like other terpenoids, originates from primary metabolic precursors through specific enzymatic pathways nih.gov.

Identification of Metabolic Precursors (e.g., Furanodiene)

Furanodiene (B1217673) has been identified as a key metabolic precursor to this compound. Studies have shown that furanodiene can undergo a thermal rearrangement to form this compound vulcanchem.comresearchgate.net. This thermal Cope rearrangement, involving 1,4-dienes, can occur during processes such as essential oil extraction or gas chromatographic analysis, particularly at high temperatures researchgate.netscielo.br. This thermal conversion highlights the close biosynthetic relationship between furanodiene and this compound researchgate.net.

Enzymatic Mechanisms Governing this compound Formation

While the thermal rearrangement of furanodiene to this compound is well-documented, the specific enzymatic mechanisms involved in the in vivo biosynthesis of this compound from its precursors are less extensively elucidated in the provided search results. Terpenoid biosynthesis generally involves dedicated enzymes, such as terpene synthases and cyclases, that catalyze the cyclization and rearrangement of linear isoprenoid pyrophosphates to form the diverse array of terpene skeletons. nih.gov Given that furanodiene is a precursor, it is likely that enzymatic processes lead to the formation of furanodiene, which may then be converted to this compound either enzymatically or through spontaneous rearrangement in planta or during isolation.

Impact of Environmental Factors on Biosynthetic Productivity

Environmental factors can significantly influence the production of secondary metabolites, including terpenoids like this compound, in plants nih.govmdpi.com. Studies on Curcuma xanthorrhiza have shown that modifying light conditions through shading can alter the abundance of chemical compounds, including sesquiterpenes like this compound mdpi.com. For instance, 75% shading stimulated the production of this compound in C. xanthorrhiza mdpi.com. Similarly, the yield and composition of essential oils containing this compound in Eugenia uniflora have been studied in relation to climatic parameters, although one study found no significant correlation between oil yield/composition and climatic variables like solar radiation, precipitation, and relative humidity over a year nih.govresearchgate.net. However, other factors such as genetic diversity, biotype, and geographic location are also known to contribute to variations in this compound levels in Eugenia uniflora researchgate.net.

Here is a table summarizing the impact of shading on this compound presence in Curcuma xanthorrhiza:

Shading Level (%)This compound Presence
0Not detected
25Not detected
50Not detected
75Detected

Total Chemical Synthesis of this compound

The total chemical synthesis of natural products like this compound often involves developing strategies to construct complex molecular scaffolds and control stereochemistry nih.govorganicchemistrydata.org.

Strategies for the De Novo Synthesis of the this compound Scaffold

De novo synthesis of the this compound scaffold involves constructing the benzofuran (B130515) ring system and incorporating the specific vinyl and isopropenyl substituents. One approach to synthesizing furan (B31954) rings, which are part of the this compound structure, involves the one-step transformation of α-isopropylidene ketones mediated by iodine and dimethyl sulfoxide (B87167) scribd.com. This biomimetic approach has been utilized in the synthesis of terpene furans, including this compound scribd.com.

Research has explored various synthetic routes towards terpene furans found in Curcuma species, which provides insights into potential strategies for this compound synthesis scribd.com.

Stereochemical Control in this compound Total Synthesis

Stereochemical control is a critical aspect of synthesizing chiral molecules like this compound, which possesses defined stereocenters nih.govchemistrydocs.com. The synthesis must ensure the correct relative and absolute configurations of these centers chemistrydocs.com. Strategies for achieving stereochemical control in organic synthesis include the use of stereospecific and stereoselective reactions, often employing chiral catalysts or controlled reaction conditions nih.govchemistrydocs.comnumberanalytics.com. While the provided search results mention the stereochemistry of this compound nih.govsbq.org.brnaturalproducts.net, detailed descriptions of specific stereochemical control strategies employed in its total synthesis are not extensively provided. However, the general principles of stereocontrolled synthesis, such as controlling alkene facial selectivity or using chiral auxiliaries and catalysts, would be relevant in the total synthesis of this compound nih.govchemistrydocs.comnumberanalytics.com.

Development of Novel Synthetic Routes to this compound Analogs

Research into the synthesis of natural products and their analogs is an active area of chemical science, often driven by the potential biological activities of these compounds. While the provided search results extensively cover the synthesis of curcumin (B1669340) analogs nih.govmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govcurcumin.co.nz, which are structurally different from this compound, specific details on the development of novel synthetic routes to this compound analogs are not prominently featured in the initial search results.

This compound itself is a sesquiterpene with a bicyclic benzofuran core cymitquimica.comnih.gov. Its isolation and structural elucidation from natural sources like Curcuma zedoaria have been reported jst.go.jp. The synthesis of sesquiterpenes, including those with complex bicyclic structures like this compound, often involves sophisticated organic transformations.

Given the lack of specific synthetic routes to this compound analogs in the provided snippets, a detailed discussion with specific reaction schemes, conditions, and yields for novel analog synthesis cannot be presented here. The available information points towards research on this compound's natural occurrence and biological activities wikipedia.orgresearchgate.netmuseu-goeldi.br, and separately, extensive work on synthesizing analogs of curcumin for various applications nih.govmdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govcurcumin.co.nz.

Further dedicated research specifically on the chemical synthesis of this compound derivatives and novel analogs would be required to provide a comprehensive overview of synthetic routes in this area.

Analytical Methodologies for Curzerene Characterization and Quantification

Chromatographic Techniques for Curzerene Analysis

Chromatography plays a vital role in separating this compound from other compounds present in a sample, enabling its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry. GC-MS has been extensively used to study the essential oil composition of various plants where this compound is a constituent. researchgate.netscielo.brresearchgate.netmdpi.comdergipark.org.trmdpi.com

Detailed research findings using GC-MS have shown the presence and relative abundance of this compound in different plant sources. For instance, in the essential oil of Eugenia uniflora leaves, GC-MS analysis under conventional temperature programs has shown this compound as a main component, although it can be formed from the thermal rearrangement of furanodiene (B1217673) during the analysis. researchgate.netscielo.br Studies have also optimized GC-MS conditions for the simultaneous determination of multiple sesquiterpenoids, including this compound, in Curcuma rhizomes, focusing on parameters like resolution and stability of analytes. thegoodscentscompany.com The identification of this compound by GC-MS is typically achieved by comparing its mass spectrum and retention time with those of authentic standards or by using mass spectral databases like NIST. researchgate.netmdpi.com The base-peak fragmentation of this compound in its mass spectrum is often observed at m/z 108. researchgate.netmdpi.com

GC-MS has been used for both qualitative identification and semi-quantitative analysis of this compound in volatile profiles of plant extracts. mdpi.comdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

HPLC is a versatile technique suitable for the quantitative determination of this compound, particularly when dealing with samples that may contain heat-sensitive isomers or require analysis at lower temperatures. Unlike GC, HPLC separation occurs in the liquid phase, minimizing thermal degradation or rearrangement of labile compounds.

HPLC has been employed for the simultaneous quantitative determination of this compound along with other sesquiterpenoids in Curcuma species. capes.gov.brresearchgate.netnih.gov Methods utilizing HPLC coupled with diode array detection (HPLC-DAD) have been developed for the simultaneous quantification of multiple characteristic compounds, including this compound, in Curcuma rhizomes using techniques like pressurized liquid extraction. capes.gov.brnih.gov These methods often utilize C18 columns and gradient elution with mobile phases like water and acetonitrile, with detection typically performed at wavelengths such as 214 nm and 256 nm. capes.gov.brnih.gov Validation of these HPLC methods has demonstrated good linearity, repeatability, and accuracy for the quantification of this compound and other components. capes.gov.brresearchgate.netnih.gov

An example of quantitative data obtained via HPLC for this compound in different Curcuma species is presented below:

Curcuma SpeciesThis compound Content (mg/g)Reference
Curcuma wenyujin0.02 - 0.11 capes.gov.br
Curcuma phaeocaulis0.01 - 0.03 capes.gov.br
Curcuma kwangsiensis0.01 - 0.03 capes.gov.br

This data, extracted from research findings, illustrates the variation in this compound content across different Curcuma species as determined by HPLC. capes.gov.br

Advanced Chromatographic Separation Techniques (e.g., Countercurrent Chromatography)

Advanced chromatographic techniques like Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), offer alternative approaches for the separation and purification of this compound. These techniques are particularly useful for preparative scale isolation and for compounds that may be challenging to separate using traditional solid-phase chromatography due to irreversible adsorption or sample denaturation. nih.gov

Countercurrent chromatography techniques utilize a liquid stationary phase and a liquid mobile phase, eliminating the solid support and its associated drawbacks. nih.gov HSCCC has been successfully applied for the isolation and purification of this compound from essential oils. mdpi.comnih.gov For instance, HSCCC using solvent systems like n-hexane-acetonitrile-ethanol or n-hexane-acetonitrile-acetone has been employed to isolate this compound from the essential oil of Curcuma wenyujin. mdpi.comnih.gov Preparative CPC has also been used for the isolation of this compound from Curcuma wenyujin essential oil, demonstrating its effectiveness in yielding purified compounds. nih.gov

Research has shown that using HSCCC, this compound, along with other compounds like eucalyptol, camphor, δ-elemene, and β-elemene, can be isolated from essential oils. mdpi.com In one study, 18 mg of this compound was isolated from 300 mg of Curcuma wenyujin essential oil using high-performance centrifugal partition chromatography. nih.gov

Spectroscopic Approaches for this compound Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of this compound, complementing the data obtained from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a definitive technique for the structural elucidation and confirmation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and arrangement of atoms within a molecule.

NMR spectroscopy, particularly 1H NMR, has been used in the phytochemical analysis of extracts containing this compound to identify different types of protons (aliphatic, aromatic, etc.) present in the sample. researchgate.net Structural confirmation of isolated this compound can be achieved by comparing its NMR spectra (e.g., 1H NMR and 13C NMR) with reported spectral data for this compound. nih.govjst.go.jp For instance, 13C-NMR has been used to identify furanodiene, a heat-sensitive isomer of this compound, and distinguish it from this compound in essential oils. jst.go.jp The use of NMR in conjunction with chromatographic techniques allows for the isolation and subsequent structural verification of this compound. nih.gov

NMR analysis is considered a crucial step in confirming the identity of this compound isolated through chromatographic methods, ensuring the accuracy of analytical findings. biorlab.com

UV-Vis Spectroscopy for Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique commonly employed for the detection and assessment of purity of organic compounds, particularly those with chromophores that absorb light in the UV-Vis region researchgate.netsciencemadness.org. While UV-Vis spectroscopy can be used to determine the concentration of a known compound by measuring absorbance at a specific wavelength based on Beer's Law, its application for purity assessment of complex natural product extracts containing this compound can be limited sciencemadness.org.

For compounds with characteristic UV-Vis absorption profiles, deviations from the expected spectrum can indicate the presence of impurities sciencemadness.org. However, if impurities have similar absorption characteristics to this compound, or if this compound itself has a less distinct UV-Vis spectrum, this method alone may not be sufficient for a comprehensive purity assessment sciencemadness.org. In such cases, coupling UV-Vis spectroscopy with chemometric techniques can enhance its analytical capabilities japsonline.com.

UV-Vis spectroscopy has been utilized in combination with chemometrics for the discrimination and identification of different Curcuma species, which contain this compound among other compounds. This suggests that while not solely definitive for this compound purity in complex mixtures, UV-Vis data can contribute to a broader analytical picture when analyzed with appropriate statistical methods researchgate.netcabidigitallibrary.org.

Chemometric Applications in this compound Research

Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information, improve analytical performance, and build predictive models amazon.com. In the context of this compound research, chemometrics is particularly valuable for handling the complex data generated from chromatographic and spectroscopic techniques applied to natural extracts.

Multivariate Statistical Analysis for Chemotype Discrimination

Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are powerful tools for exploring variations in the chemical composition of natural products and discriminating between different chemotypes amazon.comdntb.gov.uamuseu-goeldi.brnih.govscielo.br. These methods can analyze data from multiple analytical measurements simultaneously, revealing underlying patterns and groupings that may not be apparent through univariate analysis.

In studies involving plants that contain this compound, PCA and HCA have been applied to the data obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to differentiate between samples based on their volatile compound profiles museu-goeldi.brtandfonline.com. This allows researchers to identify distinct chemotypes within a species, which may be characterized by varying concentrations of key compounds, including this compound museu-goeldi.brscielo.br. For example, multivariate analysis has been used to reveal groupings among Piper nigrum samples based on the percentages of compounds like this compound, γ-elemene, and β-caryophyllene museu-goeldi.br.

Discriminant analysis (DA) is another multivariate technique used for classification, which can effectively discriminate between groups (e.g., different species or chemotypes) based on analytical data, including UV-Vis spectra researchgate.netcabidigitallibrary.org. Studies have shown that combining pre-processed UV-Vis spectra with DA can achieve high accuracy in classifying different Curcuma species researchgate.netcabidigitallibrary.org.

Data from a study on Piper nigrum essential oils illustrates how multivariate analysis can reveal chemical variability museu-goeldi.br:

CompoundLeaves (March) (%)Stems (March) (%)Spikes (March) (%)Leaves (November) (%)Stems (November) (%)Spikes (November) (%)
This compound23.714.820.431.220.417.1
γ-Elemene23.214.17.532.626.818.0
β-Caryophyllene7.521.9-7.116.2-
δ-Elemene7.5--7.1--
Limonene--17.1--11.2
β-Pinene--22.7--19.1

Note: Data is illustrative and based on reported percentages which may vary depending on extraction method and specific sample museu-goeldi.br.

Quantitative Prediction Models for this compound Content (e.g., Partial Least Squares Regression)

Chemometric methods, particularly multivariate regression techniques like Partial Least Squares (PLS) regression, are employed to build quantitative prediction models for the content of specific compounds, including this compound, based on spectroscopic or chromatographic data researchgate.netresearchgate.netdp.technih.gov. These models establish a relationship between the spectral or chromatographic profile of a sample and the concentration of the target analyte.

PLS regression is suitable for analyzing data with multicollinearity, which is common in spectroscopic data where absorbance at adjacent wavelengths can be highly correlated. By decomposing the data into latent variables, PLS can build robust models that can predict the concentration of a compound in unknown samples nih.gov.

Studies have successfully utilized PLS models for the quantitative prediction of various compounds in natural products based on spectroscopic data researchgate.netresearchgate.net. While direct examples of PLS specifically for this compound quantification using UV-Vis data were not extensively detailed in the search results, PLS regression has been applied to NIR spectroscopy data for the prediction of compounds like this compound in herbal medicines researchgate.net. This demonstrates the applicability of PLS for this compound quantification when coupled with appropriate spectroscopic techniques.

A study utilizing NIR spectroscopy and PLS regression for the prediction of compounds in Xuesaitong dropping pills, which can contain this compound, reported the performance of PLS models. researchgate.net.

CompoundR²p (Prediction)RPD (Ratio of Performance to Deviation)
This compound0.95584.8454
Curcumenol0.91293.4640
Curdione0.90983.3020
Furanodienone0.93504.0082

Note: R²p indicates the proportion of variance in the predicted values that is explained by the model. RPD is the ratio of the standard deviation of the reference data to the standard error of prediction, with higher values indicating better predictive ability. researchgate.net

Variable Selection Algorithms for Optimized Analytical Performance

In chemometric modeling, particularly when dealing with high-dimensional data from spectroscopy, selecting the most relevant variables (e.g., wavelengths in a spectrum) is crucial for building accurate, robust, and interpretable models researchgate.netanalyticsvidhya.comescholarship.org. Variable selection algorithms aim to identify a subset of variables that are most informative for discrimination or quantitative prediction, reducing model complexity and improving performance researchgate.netanalyticsvidhya.com.

Various variable selection methods exist, including filter methods, wrapper methods, and embedded methods analyticsvidhya.com. Examples of algorithms used in chemometrics include Competitive Adaptive Reweighted Sampling (CARS), Successive Projections Algorithm (SPA), Genetic Algorithms (GA), and algorithms based on optimization techniques like Gray Wolf Optimization (GWO) researchgate.netdp.tech.

These algorithms can be applied before or during the modeling process (e.g., before PLS regression) to select the most influential wavelengths from UV-Vis or other spectroscopic data for this compound analysis. By removing irrelevant or redundant variables, variable selection can lead to improved prediction accuracy and model stability researchgate.netanalyticsvidhya.com. Studies have shown that applying variable selection algorithms can significantly enhance the prediction performance of quantitative calibration models for compounds in complex matrices researchgate.net.

For instance, a study comparing different variable selection methods for predicting compound content using NIR spectroscopy found that the GWO algorithm improved the prediction performance of PLS models compared to other methods like CARS, GA, and SPA researchgate.net. While this study focused on NIR data and other compounds, the principle is applicable to this compound analysis using appropriate spectroscopic techniques and variable selection algorithms.

Biological Activities and Molecular Mechanisms of Curzerene

Antineoplastic Activities of Curzerene

This compound exhibits antineoplastic effects by influencing key cellular processes critical for cancer progression. scielo.org.mxscielo.org.mxresearchgate.netresearchgate.netthieme-connect.comnih.govcolab.wsresearcher.life Studies have explored its impact on various cancer types, revealing its ability to impede growth and induce cell death. scielo.org.mxscielo.org.mxresearchgate.netchemfaces.combiocrick.comresearchgate.netmdpi.comscholars.directnih.govscholars.directresearchgate.netmdpi.com

Cellular Proliferation and Cell Cycle Regulation

Inhibition of uncontrolled cellular proliferation is a hallmark of antineoplastic agents. This compound has been shown to suppress the growth of cancer cells and interfere with the cell cycle machinery. scielo.org.mxscielo.org.mxresearchgate.netbiocrick.comresearchgate.netthieme-connect.commedchemexpress.com

Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., Lung Adenocarcinoma, Hepatocellular Carcinoma, Glioblastoma, Melanoma, Gastric, Colon Cancer)

This compound has demonstrated inhibitory effects on the proliferation of several cancer cell lines. In human lung adenocarcinoma SPC-A1 cells, this compound inhibited growth in a dose- and time-dependent manner. researchgate.netchemfaces.combiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com Studies on hepatocellular carcinoma (HCC) cells (Huh7 and HCCLM3) showed that this compound repressed their proliferation. scielo.org.mxscielo.org.mx Glioblastoma cell lines (U251 and U87) also exhibited suppressed proliferation upon treatment with this compound. researchgate.netnih.govresearchgate.netorcid.org Furthermore, this compound has been reported to suppress the proliferation of melanoma cells. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net Research on colorectal cancer cells (HT29 and HCT8) indicates that this compound inhibits their proliferation. researchgate.netnih.govcolab.wsresearcher.life While specific data for gastric cancer was not prominently found in the search results, the activity across other gastrointestinal and solid tumors suggests potential for further investigation.

Data demonstrating the inhibitory effect of this compound on cell proliferation in selected cancer cell lines:

Cancer Cell LineEffect of this compound TreatmentReference
SPC-A1 (Lung Adenocarcinoma)Inhibited growth (dose- and time-dependent) researchgate.netchemfaces.combiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com
Huh7 (Hepatocellular Carcinoma)Repressed proliferation scielo.org.mxscielo.org.mx
HCCLM3 (Hepatocellular Carcinoma)Repressed proliferation scielo.org.mxscielo.org.mx
U251 (Glioblastoma)Suppressed proliferation researchgate.netnih.govresearchgate.net
U87 (Glioblastoma)Suppressed proliferation researchgate.netnih.govresearchgate.net
SK-MEL-19 (Melanoma)Inhibited migration (related to proliferation) mdpi.comnih.gov
HT29 (Colorectal Cancer)Inhibited proliferation researchgate.netnih.govcolab.wsresearcher.life
HCT8 (Colorectal Cancer)Inhibited proliferation researchgate.netnih.govcolab.wsresearcher.life
Induction of Cell Cycle Arrest (e.g., G2/M Phase Arrest)

This compound has been shown to induce cell cycle arrest in cancer cells, preventing them from progressing through the cell division cycle. In hepatocellular carcinoma cells, this compound induced G2/M cycle arrest. scielo.org.mxscielo.org.mx Similarly, flow cytometry analysis indicated that this compound arrested human lung adenocarcinoma SPC-A1 cells in the G2/M phase. researchgate.netchemfaces.combiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com This arrest was associated with a dose-dependent increase in the percentage of cells in the G2/M phase. researchgate.netbiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com this compound treatment also led to the downregulation of cell cycle-related proteins such as CDK1 and cyclin B1 in HCC cells. scielo.org.mxscielo.org.mx

Data on this compound's effect on Cell Cycle Arrest in SPC-A1 cells:

This compound Concentration (µM)Percentage of cells in G2/M phase (48 hours)Reference
09.26% researchgate.netbiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com
10017.57% researchgate.netbiocrick.comthieme-connect.commedchemexpress.commedchemexpress.com

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells. This compound has been found to induce apoptosis in various cancer cell types. scielo.org.mxscielo.org.mxbiocrick.comresearchgate.netselleckchem.comglpbio.comnih.govmedchemexpress.comcolab.wstargetmol.comnih.govnih.gov

Activation of Pro-apoptotic Proteins (e.g., Bax, Cleaved Caspase-3, Cleaved PARP)

Studies have shown that this compound treatment leads to the upregulation and activation of key pro-apoptotic proteins. In hepatocellular carcinoma cells, this compound notably inhibited the upregulation of Bax and the activation of cleaved caspase-3 and cleaved PARP. scielo.org.mxscielo.org.mx Bax is a pro-apoptotic protein that plays a role in the mitochondrial apoptotic pathway. scielo.org.mxscielo.org.mx Caspase-3 is a key executioner caspase in apoptosis, and its activation leads to the degradation of chromosomal DNA. scielo.org.mxscielo.org.mx PARP is involved in DNA repair and is cleaved during apoptosis. scielo.org.mxscielo.org.mx In colorectal cancer cells, this compound increased the expression of cleaved PARP. researchgate.netnih.govresearcher.life Research on melanoma cells also indicates that natural products, including this compound from certain sources, can induce apoptosis through the upregulation of Bax and cleaved caspase-3. nih.gov

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2)

Conversely, this compound has been shown to downregulate the expression of anti-apoptotic proteins that promote cancer cell survival. In hepatocellular carcinoma cells, this compound induced a reduction in the expression levels of the anti-apoptotic protein Bcl-2. scielo.org.mxscielo.org.mx Bcl-2 helps maintain the stability of the mitochondrial membrane, impeding apoptosis. scielo.org.mxscielo.org.mx The balance between pro-apoptotic (like Bax) and anti-apoptotic (like Bcl-2) proteins is crucial in controlling apoptosis. scielo.org.mxscielo.org.mxresearchgate.net In colorectal cancer cells, this compound decreased the expression of Bcl-2. researchgate.netnih.govresearcher.life Studies on melanoma cells also report the downregulation of Bcl-2 in the context of apoptosis induction by natural products. nih.gov

Data on the effect of this compound on Apoptosis-Related Proteins in HCC cells:

ProteinEffect of this compound TreatmentReference
Bax (pro-apoptotic)Upregulation/Inhibition of upregulation scielo.org.mxscielo.org.mx
Cleaved Caspase-3Activation scielo.org.mxscielo.org.mx
Cleaved PARPActivation scielo.org.mxscielo.org.mxresearchgate.netnih.govresearcher.life
Bcl-2 (anti-apoptotic)Downregulation scielo.org.mxscielo.org.mxresearchgate.netnih.govresearcher.lifenih.gov

This compound is a sesquiterpene found in Curcuma rhizomes, known for its anti-tumor and anti-inflammatory properties. scielo.org.mxnih.gov Research has explored its biological activities and molecular mechanisms, particularly in the context of cancer. scielo.org.mxnih.govscielo.org.mx

Mitochondrial Membrane Potential Modulation

This compound has been shown to affect mitochondrial membrane potential. In colorectal cancer cells, treatment with 60 µg/mL this compound decreased mitochondrial membrane potential. researchgate.netnih.gov Changes in mitochondrial membrane potential are often linked to the induction of apoptosis, a programmed cell death process. researchgate.netnih.gov

Endoplasmic Reticulum Stress and Intracellular Calcium Dynamics

The endoplasmic reticulum (ER) plays a crucial role in protein synthesis, folding, and calcium storage. researchgate.netdovepress.com Cellular stress, including disturbances in calcium homeostasis, can lead to ER stress and trigger the unfolded protein response (UPR). researchgate.netdovepress.com Severe or prolonged ER stress can result in cell death. researchgate.netdovepress.com While direct evidence for this compound's impact specifically on ER stress and intracellular calcium dynamics was not extensively detailed in the search results, related studies on other compounds and cellular processes provide context. For instance, a novel curcumin (B1669340) derivative was found to induce ER stress and affect mitochondrial function, mediated by reactive oxygen species (ROS) production, which also influences intracellular calcium levels. nih.govmdpi.com The ER and mitochondria communicate via mitochondria-associated ER membranes (MAMs) to regulate various cellular functions, including calcium transfer. researchgate.net Calcium release from the ER can be influenced by various factors and its subsequent uptake by mitochondria can impact mitochondrial metabolism and ROS generation. mdpi.com this compound has been noted to affect intracellular calcium distribution in colorectal cancer cells. researchgate.netnih.gov

Anti-Migratory and Anti-Invasive Effects

Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated inhibitory effects on the migration and invasion of various cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma cells. scielo.org.mxnih.govscielo.org.mxvulcanchem.comspringermedizin.de Studies using wound healing and Transwell assays have shown that this compound treatment significantly reduces the migratory and invasive capabilities of HCC cells. scielo.org.mxscielo.org.mx For example, 20 and 40 µM this compound notably restrained wound healing in Huh7 and HCCLM3 cells after 24 hours. scielo.org.mx Similarly, Transwell assays revealed that this compound markedly attenuated the invasion ability of these cells. scielo.org.mxscielo.org.mx

Regulation of Matrix Metalloproteinase (MMP) Expression (e.g., MMP2, MMP9)

Matrix metalloproteinases (MMPs), particularly MMP2 and MMP9, are enzymes that play significant roles in the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, and metastasis. scielo.org.mxscielo.org.mxmdpi.com this compound has been shown to downregulate the expression of MMP2 and MMP9 in cancer cells. scielo.org.mxscielo.org.mxvulcanchem.com In HCC cells (Huh7 and HCCLM3), treatment with this compound led to a marked reduction in the protein expression levels of MMP2 and MMP9. scielo.org.mxscielo.org.mx This downregulation of MMPs is suggested as a mechanism by which this compound inhibits cancer cell migration and invasion. scielo.org.mxvulcanchem.com Inhibition of MMP-9 activity has also been linked to the antiulcer activity of curcumin, a related compound. nih.govnih.gov

Data on MMP2 and MMP9 protein expression in HCC cells treated with this compound:

Cell LineTreatment Concentration (µM)Effect on MMP2 ExpressionEffect on MMP9 ExpressionSource
Huh7VariousReducedReduced scielo.org.mxscielo.org.mx
HCCLM3VariousReducedReduced scielo.org.mxscielo.org.mx
U251 (Glioblastoma)Not specifiedNot specifiedInhibited windows.net
U87 (Glioblastoma)Not specifiedNot specifiedInhibited windows.net

Molecular Signaling Pathway Modulation

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is frequently activated in various cancers and plays a critical role in regulating cell proliferation, survival, migration, and invasion. scielo.org.mxnih.govscielo.org.mxcitexs.com this compound has been found to inhibit the activation of this pathway. scielo.org.mxnih.govscielo.org.mx Studies in HCC cells (Huh7 and HCCLM3) demonstrated that this compound treatment restrained the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR. scielo.org.mxnih.govscielo.org.mx This inhibition of the PI3K/AKT/mTOR pathway is believed to mediate the inhibitory effects of this compound on HCC cell proliferation, invasion, and migration. scielo.org.mxscielo.org.mx The suppressive effects of this compound on the mTOR pathway have also been observed in glioblastoma cells. scielo.org.mx

Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation in HCC Cells:

Cell LineTreatmentEffect on p-PI3KEffect on p-AKTEffect on p-mTORSource
Huh7This compoundRestrainedRestrainedRestrained scielo.org.mxnih.govscielo.org.mx
HCCLM3This compoundRestrainedRestrainedRestrained scielo.org.mxnih.govscielo.org.mx
Modulation of MEK/ERK Signaling Pathway

Research indicates that this compound can influence the MEK/ERK signaling pathway. In colorectal cancer cells, this compound treatment has been shown to inhibit the activation of the MEK/ERK signaling pathway. researchgate.netnih.gov Pretreatment with a MEK activator was found to significantly alleviate cell death induced by this compound, suggesting that the inhibition of this pathway is involved in this compound's effects. researchgate.netnih.gov Molecular docking studies have also investigated the binding ability of this compound to MEK proteins. researchgate.netnih.govresearchgate.net

Gene and Protein Expression Regulation

This compound has been observed to modulate the expression of various genes and proteins involved in cellular processes, including detoxification and cell cycle control.

Studies have reported that this compound can downregulate the expression of Glutathione (B108866) S-transferase A1 (GSTA1). researchgate.netresearchgate.net In human lung adenocarcinoma cells, this compound induced the downregulation of GSTA1 protein and mRNA expression. researchgate.netresearchgate.net This downregulation has been correlated with an inhibition of tumor proliferation and migration in lung cancer. researchgate.netnih.gov

This compound has also been found to inhibit the expression of Glutathione S-transferase A4 (GSTA4) at both the mRNA and protein levels in glioma cells. researchgate.netresearchgate.netnih.gov This effect correlated with a downregulation of cell proliferation in these cells in a time- and dose-dependent manner. researchgate.netnih.gov GSTA4 is a phase 2 detoxifying enzyme involved in the conjugation of lipid peroxidation metabolites to glutathione and plays a role in regulating cell proliferation and apoptosis. nih.govnih.gov Downregulating GSTA4 expression may lead to increased concentrations of free 4-hydroxynonenal (B163490) (4-HNE), potentially promoting 4-HNE-induced apoptosis of tumor cells. nih.gov

This compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines. scielo.org.mxscielo.org.mxresearchgate.netresearchgate.netvulcanchem.com This effect is associated with the downregulation of key cell cycle regulatory proteins. In hepatocellular carcinoma (HCC) cells, this compound treatment reduced the protein levels of CDK1, cyclin B1, and PCNA. scielo.org.mxscielo.org.mxvulcanchem.com Similar decreases in CDK1 and cyclin B1 expression were observed in vivo in xenograft mouse models treated with this compound. scielo.org.mxscielo.org.mx PCNA expression was also reduced in this compound-treated cells and tumors, indicating decreased cell proliferation. scielo.org.mxscielo.org.mx

The following table summarizes the observed effects of this compound on cell cycle regulatory proteins:

ProteinEffect of this compound TreatmentCell Line/ModelSource
CDK1DownregulationHCC cells (Huh7, HCCLM3) scielo.org.mxscielo.org.mx
Cyclin B1DownregulationHCC cells (Huh7, HCCLM3) scielo.org.mxscielo.org.mx
PCNADownregulationHCC cells (Huh7, HCCLM3) scielo.org.mxscielo.org.mx
CDK1Reduced expressionHCC xenograft mouse model scielo.org.mxscielo.org.mx
Cyclin B1Reduced expressionHCC xenograft mouse model scielo.org.mxscielo.org.mx
PCNAReduced expressionHCC xenograft mouse model scielo.org.mxscielo.org.mx
Downregulation of Glutathione S-transferase A4 (GSTA4) Expression

Modulation of Oxidative Stress Responses

This compound's biological activities also involve the modulation of oxidative stress responses.

This compound treatment has been linked to alterations in reactive oxygen species (ROS) levels. In colorectal cancer cells, this compound at a concentration of 60 µg/mL was found to increase reactive oxygen species levels. researchgate.net The modulation of GSTA4 by this compound, which is involved in detoxifying oxidative stress products like 4-HNE, suggests an indirect impact on ROS-related mechanisms. nih.gov GSTA4 can protect cells from oxidative stress products by catalyzing the formation of an adduct of glutathione and 4-HNE. nih.gov By downregulating GSTA4, this compound may reduce this detoxification process, potentially leading to increased levels of reactive aldehydes such as 4-HNE, which are products of lipid peroxidation and can induce apoptosis. nih.gov

Effects on Oxidative Stress Markers (e.g., 4-Hydroxynonenal)

This compound has been shown to influence markers of oxidative stress, such as 4-hydroxynonenal (4-HNE). 4-HNE is a toxic aldehyde produced during lipid peroxidation, a process exacerbated by oxidative stress. wikipedia.orgmdpi.comnih.gov Studies have indicated that this compound treatment can lead to increased levels of 4-HNE in certain cell lines, which is correlated with the inhibition of glutathione S-transferase A4 (GSTA4). nih.govresearchgate.netnih.govresearchgate.net GSTA4 is an enzyme involved in the detoxification of 4-HNE by catalyzing the formation of adducts with glutathione. nih.govresearchgate.net By inhibiting GSTA4, this compound may reduce the cell's ability to detoxify 4-HNE, leading to its accumulation. nih.gov This mechanism is implicated in the pro-apoptotic effects observed in some cancer cell lines. nih.govresearchgate.netnih.gov

In Vivo Antitumor Efficacy in Murine Xenograft Models

Studies utilizing murine xenograft models have investigated the in vivo antitumor efficacy of this compound. In a lung adenocarcinoma mouse xenograft model using SPC-A1 cells, this compound administration at a dose of 135 mg/kg daily significantly reduced tumor weight without significantly affecting the body mass or organs of the mice, suggesting limited toxicity in vivo. caymanchem.comresearchgate.net Furthermore, in nude mouse xenograft models of glioblastoma, this compound treatment significantly inhibited tumor growth and prolonged the survival time of tumor-bearing mice. nih.govresearchgate.netnih.gov This antitumor effect in glioblastoma models was associated with decreased levels of GSTA4 and reduced proliferation, invasion, and migration of tumor cells, alongside increased apoptosis. nih.govresearchgate.net this compound has also demonstrated the ability to suppress hepatocellular carcinoma (HCC) tumor growth in xenograft mouse models, which was linked to the inhibition of the PI3K/AKT/mTOR pathway. scielo.org.mxscielo.org.mx

Below is a table summarizing in vivo antitumor efficacy data:

Cancer Type (Cell Line)Animal ModelThis compound Dose (Route)Key FindingsReference
Lung Adenocarcinoma (SPC-A1)Nude Mouse Xenograft135 mg/kg (daily)Reduced tumor weight; Limited toxicity. caymanchem.comresearchgate.net
Glioblastoma (U251, U87)Nude Mouse XenograftNot specified in snippetSignificantly inhibited tumor growth; Prolonged survival time. nih.govresearchgate.netnih.gov
Hepatocellular Carcinoma (Huh7, HCCLM3)Xenograft Mouse ModelNot specified in snippetSuppressed tumor growth; Inhibited PI3K/AKT/mTOR pathway. scielo.org.mxscielo.org.mx

Precancerous Lesion Modulation in Animal Models (e.g., Breast Precancer)

Research suggests that this compound may have a role in modulating precancerous lesions in animal models, including breast precancer. One study indicated that this compound could cure and prevent breast precancer in a DMBA-induced mouse model. researchgate.netchemfaces.com While specific detailed findings on the mechanisms or extent of modulation from this particular study were not extensively detailed in the provided snippets, the mention suggests a potential inhibitory effect on the progression of precancerous changes in breast tissue. researchgate.netchemfaces.com Animal models of breast precancer are utilized to study the early stages of breast cancer development and evaluate potential chemopreventive agents. nki.nlfrontiersin.orgtmc.edu

Antimicrobial Activities of this compound

Antifungal Properties (e.g., against Fusarium graminearum)

This compound has demonstrated antifungal properties against various fungi, including Fusarium graminearum. caymanchem.comresearchgate.netplos.orgresearchgate.net Studies have shown that this compound, as a component of Curcuma longa extract, contributes to its antifungal activity against F. graminearum by inhibiting mycelial growth. researchgate.netplos.orgresearchgate.net While the Curcuma longa extract itself and combinations of compounds from it showed significant inhibitory effects, this compound individually also exhibited activity. plos.orgresearchgate.net The mechanism of action may involve fungal cell membrane disruption and inhibition of ergosterol (B1671047) synthesis, respiration, succinate (B1194679) dehydrogenase (SDH), and NADH oxidase, based on studies of Curcuma longa extract components. researchgate.net this compound at a concentration of 0.5 mg/ml has been reported to be active against F. graminearum. caymanchem.comcaymanchem.com

Antiprotozoal Efficacy (e.g., against Leishmania amazonensis)

This compound exhibits antiprotozoal efficacy, notably against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. frontiersin.orgnih.govphcogrev.comresearchgate.net

Direct Parasite Growth Inhibition

This compound has been shown to directly inhibit the growth of Leishmania amazonensis in both its promastigote and amastigote forms. frontiersin.orgnih.govresearchgate.net Studies have determined the half-maximal inhibitory concentration (IC₅₀) for promastigotes and the half-maximal effective concentration (EC₅₀) for axenic amastigotes. This compound was effective in inhibiting the growth of promastigotes with an IC₅₀ of 3.09 ± 0.14 µM. nih.govresearchgate.net It was also effective against axenic amastigotes with an EC₅₀ of 2.56 ± 0.12 µM. nih.govresearchgate.net this compound proved to be even more effective against intracellular amastigote forms within macrophages, showing an EC₅₀ of 0.46 ± 0.02 µM. nih.govresearchgate.net This activity is considered to have direct effects on the parasite, leading to cell death. nih.gov The selectivity index of this compound on intracellular amastigote forms was notably high (182.32), indicating significantly lower toxicity to host macrophages compared to its effect on the parasites. nih.govresearchgate.net

Below is a table summarizing antiprotozoal efficacy data against Leishmania amazonensis:

Parasite FormAssay TypeIC₅₀ / EC₅₀ (µM)Host Cell Cytotoxicity (CC₅₀, µM)Selectivity IndexReference
PromastigotesGrowth Inhibition3.09 ± 0.14>83.87 (RAW 264.7 macrophages)>27.14 nih.govresearchgate.net
Axenic AmastigotesGrowth Inhibition2.56 ± 0.12>83.87 (RAW 264.7 macrophages)>32.76 nih.govresearchgate.net
Intracellular AmastigotesGrowth Inhibition0.46 ± 0.0283.87 ± 4.63 (RAW 264.7 macrophages)182.32 nih.govresearchgate.net

The direct effects on the parasite include the induction of cell death by apoptosis, with secondary necrotic effects observed as pore formation in the plasma membrane. nih.gov

This compound is a naturally occurring sesquiterpene compound found in certain essential oils, particularly from plants in the Asteraceae and Zingiberaceae families, such as Curcuma longa and Eugenia uniflora. cymitquimica.comcaymanchem.comchemfaces.comresearchgate.net It is characterized by its bicyclic structure. cymitquimica.com Research has explored its various biological activities, including potential anti-inflammatory, antioxidant, and antiparasitic effects. cymitquimica.comcaymanchem.comresearchgate.net

Antioxidant Capacity of this compound this compound exhibits antioxidant capacity, contributing to the scavenging of free radicals.caymanchem.comresearchgate.netmdpi.com

Synergistic Antioxidant Effects with Other Phytochemicals

This compound possesses antioxidant properties, capable of scavenging free radicals. caymanchem.com Notably, research suggests that this compound can exhibit synergistic antioxidant effects when combined with other phytochemicals. A significant synergistic effect on DPPH scavenging activity has been observed between this compound and eucalyptol. caymanchem.commdpi.com In one study evaluating compounds from Curcuma wenyujin essential oil, this compound showed moderate DPPH scavenging activity (70.02% at 336 µg/mL). When mixed with eucalyptol, the DPPH scavenging activity significantly increased, surpassing the activity of the essential oil itself, suggesting a synergistic interaction. mdpi.com

Cardiovascular System Modulatory Effects of this compound

Studies have explored the potential of this compound to modulate the cardiovascular system, including its effects on vascular tone and blood pressure.

Vasorelaxant Actions on Isolated Vascular Tissues

Research on the vasorelaxant effects of essential oils containing this compound suggests a potential for this compound to influence vascular smooth muscle. While direct studies on isolated this compound's vasorelaxant effects on isolated vascular tissues are limited in the provided search results, studies on essential oils where this compound is a major component provide some insight. For instance, an essential oil rich in sesquiterpenes, including this compound, exhibited significant vasodilation in phenylephrine-induced contracted aortic rings. This effect was observed both in the presence and absence of a nitric oxide synthase inhibitor, suggesting potential mechanisms beyond the NO pathway. researchgate.net

Antihypertensive Effects in Animal Models

Studies investigating the effects of plant extracts containing this compound in animal models of hypertension have been conducted. An essential oil from Eugenia uniflora, characterized as a this compound chemotype with this compound as a major compound (33.4 ± 8.5%), demonstrated significant antinociceptive and anti-inflammatory activities in mice, although a direct antihypertensive effect of the isolated this compound was not explicitly detailed in this context. researchgate.net

Recent research evaluated the anti-hyperlipidemic effects of this compound in high-fat diet-induced hyperlipidemia in rats. researchgate.net While primarily focused on lipid levels, the study noted that this compound treatment resulted in decreased body weight and reduced levels of LDL, TG, TC, AST, and ALT compared to the diseased group. researchgate.net This suggests a potential indirect benefit to cardiovascular health by improving lipid profiles.

Other Investigated Biological Activities of this compound

Beyond its antioxidant and potential cardiovascular effects, this compound has been investigated for other biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orgcymitquimica.comcaymanchem.comvulcanchem.com

This compound has shown anti-inflammatory properties, as evidenced by studies on myrrh oil, where this compound is a major component. wikipedia.org Myrrh oil has been shown in vitro to inhibit the production of the inflammatory cytokine IL-6 by human gingival fibroblasts. wikipedia.org

Antimicrobial activity of essential oils containing this compound has also been reported. Essential oil from Smyrnium olusatrum, where this compound represents a significant portion, has demonstrated significant antimicrobial activity in vitro. wikipedia.org

Furthermore, this compound has exhibited promising anticancer activities in various in vitro and in vivo studies. caymanchem.comvulcanchem.com It has shown cytotoxicity against several cancer cell lines, including melanoma, gastric, and colon cancer cells, while exhibiting limited toxicity towards normal cells. caymanchem.com Studies have indicated that this compound can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells. caymanchem.comvulcanchem.com Potential molecular mechanisms underlying its anticancer activity include the inhibition of the PI3K/AKT/mTOR signaling pathway. vulcanchem.com

Compound Information Table

Compound NamePubChem CID
This compound12305301

Interactive Data Tables

Based on the search results, here is a representation of some findings regarding this compound's biological activities.

Table 1: Synergistic DPPH Scavenging Activity of this compound and Eucalyptol

Compound/MixtureConcentration (µg/mL)DPPH Scavenging Activity (%)
This compound33670.02 mdpi.com
Eucalyptol33647.14 mdpi.com
This compound + Eucalyptol336 (various ratios)Significantly increased (>70.02) mdpi.com
C. wenyujin essential oil33668.98 mdpi.com

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
SK-MEL-19 (melanoma)5.17 caymanchem.com
AGP-01 (gastric cancer)8.04 caymanchem.com
HCT116 (colon cancer)9.18 caymanchem.com
MRC-5 (non-cancerous)11.45 caymanchem.com

Structure Activity Relationship Sar and Derivatives of Curzerene

Correlation of Curzerene's Molecular Structure with Specific Bioactivities

For instance, this compound has demonstrated anti-cancer activity by inhibiting pathways such as PI3K/AKT/mTOR and MEK/ERK signaling. vulcanchem.comnih.govscielo.org.mx It also affects matrix metalloproteinases (MMP2 and MMP9), which are involved in cancer cell migration and invasion. vulcanchem.comscielo.org.mx this compound has also shown antioxidant activity, potentially related to its ability to scavenge free radicals. vulcanchem.commdpi.comcaymanchem.com The specific arrangement of double bonds and the furan (B31954) ring within the this compound structure are likely contributors to these observed effects.

Identification of Essential Structural Features for Biological Action

While comprehensive SAR studies specifically on this compound are ongoing, investigations into related sesquiterpenes provide insights. Structurally related compounds like curzerenone (B144611), epicurzerenone, furanodiene (B1217673), and germacrone (B1671451), also found in Curcuma species, exhibit similar biological activities, suggesting common pharmacophores or essential structural elements within this class of compounds. vulcanchem.com Furanodiene, a precursor to this compound, can thermally rearrange to form this compound, highlighting the close structural relationship and potential for shared activity. vulcanchem.commdpi.comjst.go.jp

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are pursued to improve its pharmacological properties, such as enhancing efficacy, selectivity, and potentially addressing limitations like solubility or metabolic stability. nih.govnih.gov

Chemical Modifications for Enhanced Efficacy and Selectivity

Chemical modifications of natural products like this compound can lead to the creation of analogs with altered or improved biological profiles. This involves targeted alterations to the this compound structure to influence its interaction with specific biological targets. For example, modifications aimed at increasing water solubility could improve its bioavailability. Similarly, introducing functional groups that enhance binding affinity to a particular enzyme or receptor could lead to increased potency or selectivity for a desired therapeutic effect.

While specific examples of chemical modifications of this compound for enhanced efficacy and selectivity are not extensively detailed in the provided search results, the general principle of modifying natural product scaffolds to improve drug-like properties is a common strategy in medicinal chemistry. nih.govnih.gov Studies on curcumin (B1669340) derivatives, for instance, have explored modifications to improve stability and metabolism. nih.gov

Synthesis of Novel this compound Analogs for Biological Screening

The synthesis of novel this compound analogs involves various chemical strategies to create compounds structurally related to this compound but with specific alterations. These synthesized compounds are then subjected to biological screening to evaluate their activities and identify promising candidates. nih.govrsc.orgresearchgate.net

The total synthesis of natural products like this compound is a complex process that allows for the creation of the compound in a laboratory setting, providing a route to synthesize analogs by modifying the synthetic pathway or incorporating different building blocks. eurjchem.com Biological screening methods, including cell-based assays and target-specific binding studies, are employed to assess the activity of these synthesized analogs. rsc.orgresearchgate.net

Computational Approaches in this compound SAR Studies

Computational methods play a significant role in modern SAR studies, allowing for the prediction of molecular properties, target interactions, and the design of new compounds in silico. researchgate.netpreprints.orgtjnpr.orgresearchgate.netacs.orgnih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes of a ligand (like this compound or its derivatives) with a target protein. nih.govpreprints.orgtjnpr.orgresearchgate.netacs.orgnih.gov This method helps to understand how a molecule fits into the binding site of a protein and which amino acid residues are involved in the interaction. preprints.org

Molecular docking studies have been performed for this compound against various protein targets, including HPV-16 E6 and E7 oncoproteins, SARS-CoV-2 Spike Protein, and MEK proteins. nih.govpreprints.orgtjnpr.org These simulations provide valuable data on the predicted binding energies, which can be correlated with observed biological activities. For example, this compound showed stronger predicted binding to HPV-16 E6 and E7 oncoproteins compared to the L1 major capsid protein. preprints.org In another study, this compound exhibited a molecular binding energy of -7.1 kcal/mol with MEK proteins, supporting its inhibitory effect on the MEK/ERK pathway. nih.gov

Computational approaches, including molecular docking, aid in prioritizing compounds for synthesis and biological testing, accelerating the drug discovery process by predicting potential activity based on structural interactions. researchgate.netresearchgate.netacs.org

Here is a table summarizing some molecular docking results for this compound:

Target Protein Predicted Binding Energy (kcal/mol) Source
HPV-16 E6 Oncoprotein -6.2 preprints.org
HPV-16 E7 Oncoprotein -5.0 preprints.org
HPV-16 L1 Major Capsid Protein -3.0 preprints.org
SARS-CoV-2 Spike Protein -6.0 tjnpr.org
MEK proteins -7.1 nih.gov
SARS-CoV-2 Main Protease -5.7 acs.org
SARS-CoV-2 NSP15 -6.1 acs.org
SARS-CoV-2 ACE-II -7.1 acs.org

Molecular Dynamics Simulations for Ligand-Target Stability Analysis

Molecular dynamics simulations play a significant role in validating the results obtained from molecular docking studies and providing a more comprehensive understanding of the dynamic interplay between ligands, such as this compound, and their target proteins frontiersin.org. These simulations allow for the assessment of the stability of the ligand-target complex over a defined period, typically on the nanosecond to microsecond timescale, by observing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Research involving this compound and related compounds has utilized MD simulations to evaluate their interactions with various protein targets. For instance, studies investigating the potential of Curcuma longa compounds, including this compound, against monkeypox virus proteins have employed MD simulations to confirm the stability of predicted drug-target complexes frontiersin.org. These simulations underscore the value of MD in validating docking results and understanding the dynamic behavior of these interactions frontiersin.org.

While specific detailed data tables solely focused on this compound's MD simulation parameters (like RMSD, RMSF, binding free energy decomposition) across various targets were not extensively available in the search results, the methodology and its application to similar compounds from Curcuma species highlight the relevance of this technique for this compound. For example, studies on other Curcuma constituents like curcumin and demethoxycurcumin (B1670235) have shown that MD simulations can reveal stable interactions with target proteins and provide data on RMSD fluctuations and radius of gyration (Rg) over simulation time frontiersin.orgnih.govnih.gov. Rg is another parameter used in MD simulations to assess the compactness of a protein-ligand complex; stable Rg values over time indicate that the complex maintains its shape and does not unfold or significantly change its conformation frontiersin.org.

In a study involving the essential oil of Siparuna guianensis, which contains this compound as a component (7.1%), molecular dynamics simulations were performed for the major compound, atractylone, interacting with target proteins from Candida albicans, Escherichia coli, Enterococcus faecalis, and Streptococcus mutans mdpi.com. Although the detailed MD data presented focused on atractylone, the study design indicates the application of MD simulations in evaluating the stability of interactions between compounds from natural sources, including those containing this compound, and microbial targets mdpi.com. The mean RMSD values for the ligand (atractylone) in complexes with different targets were reported to be low, suggesting the inhibitor remained stable at the binding site during the simulations mdpi.com.

Another study on the essential oil of Curcuma angustifolia, containing this compound (5.66%), utilized MD simulations to evaluate the stability of interactions between major phyto-compounds and inducible nitric oxide synthase (iNOS) horizonepublishing.com. While this compound was identified as a constituent, the MD simulation results specifically highlighted the stable interactions of other compounds like velleral, germacrone, neocurdione, and γ-cadinene with the iNOS active site, with important bonds persisting throughout the simulation horizonepublishing.com. This further exemplifies the use of MD simulations in assessing the stability of interactions for natural product components with biological targets.

Table 1: Examples of Molecular Dynamics Simulation Parameters in Related Studies

Compound (or Mixture Containing)Target Protein(s)Simulation LengthKey Stability Parameters Assessed (Examples)Findings (Related to Stability)Source
Demethoxycurcumin (from Curcuma longa)Monkeypox virus proteins (4QWO, 8CEQ, 8QRV)100 nsRMSD, RgComplexes reached equilibrium; 4QWO-DMC showed lowest fluctuations (RMSD 0.2-0.6 nm, Rg 1.8-2.0 nm) frontiersin.org
Atractylone (Major compound in Siparuna guianensis EO)C. albicans (1IYL), E. coli (1C14), E. faecalis (2WE5), S. mutans (4TQX)Not specifiedLigand RMSDLigand remained stable at binding site (mean RMSD 0.62-0.66 Å) mdpi.com
Velleral, Germacrone, Neocurdione, γ-cadinene (from Curcuma angustifolia EO)Inducible nitric oxide synthase (iNOS)Not specifiedImportant bondsStable interactions with active site residues; important bonds persisted horizonepublishing.com

Note: This table includes data from studies on related compounds or mixtures containing this compound, illustrating the types of MD simulation analyses performed.

Molecular dynamics simulations provide valuable dynamic information that complements static molecular docking results, offering deeper insights into how this compound or its derivatives might behave when bound to a biological target and the stability of the resulting complex over time.

Preclinical Research Models and Methodologies in Curzerene Studies

In Vitro Cell-Based Research Models

In vitro studies are fundamental to preclinical research on curzerene, allowing for controlled examination of its effects on specific cell populations. These models provide insights into cellular responses, mechanisms of action, and potential therapeutic targets.

Cultured Mammalian Cell Lines (Cancer, Normal, Immune Cells)

A significant portion of this compound research utilizes cultured mammalian cell lines, particularly those derived from various cancers. Studies have investigated the effects of this compound on human hepatocellular carcinoma (HCC) cell lines such as Huh7 and HCCLM3. scielo.org.mxscielo.org.mxnih.gov Human lung adenocarcinoma cells, specifically the SPC-A1 line, have also been used to evaluate this compound's antiproliferative effects. researchgate.netnih.govresearchgate.netchemfaces.commedchemexpress.comthieme-connect.commedchemexpress.com Glioblastoma cell lines, including U251 and U87, have been employed to study this compound's impact on proliferation, migration, and invasion. researchgate.netnih.govresearchgate.net Colorectal cancer cell lines, such as HT29 and HCT8, have been used to investigate this compound-induced apoptosis. researchgate.netresearchgate.net

While the primary focus is on cancer cells, some research indicates the use of immune cells, such as THP-1 cells (a human monocytic cell line), to investigate this compound's potential anti-inflammatory properties by examining the reduction of tumor necrosis factor secretion. researchgate.netnih.gov Additionally, studies evaluating antileishmanial activity have used RAW 264.7 macrophages to assess cytotoxicity against mammalian cells. nih.gov

Parasitic and Fungal Culture Systems

Beyond mammalian cells, this compound has been studied for its effects on parasitic and fungal organisms in culture. Research has explored the efficacy of volatile oils containing this compound against chicken Eimeria species oocysts, which are relevant to avian coccidiosis. chemfaces.com this compound has also demonstrated effectiveness in inhibiting the growth of Leishmania amazonensis in both promastigote and axenic amastigote forms in vitro. nih.gov Studies on the antifungal activity of Curcuma longa extract, which contains this compound, have evaluated its effects against various fungal phytopathogens, including Fusarium graminearum, Phoma wasabiae, Plasmodiophora brassicae, and Magnaporthe grisea. researchgate.netplos.orgnih.gov

Cellular Assays for Proliferation, Viability, and Cytotoxicity

Various cellular assays are routinely employed to measure the effects of this compound on cell proliferation, viability, and cytotoxicity. The MTT assay is a common method used to assess the antiproliferative effects of this compound in cell lines like SPC-A1, showing dose- and time-dependent inhibition of growth. researchgate.netnih.govresearchgate.netchemfaces.commedchemexpress.comthieme-connect.commedchemexpress.com Cell counting kit-8 (CCK-8) assays have been utilized to assess cell viability in colorectal cancer cells treated with this compound. researchgate.netresearchgate.net Cytotoxicity assays measure the ability of a substance to cause cell damage or death and are crucial for screening compounds. thermofisher.comsusupport.com These assays can detect various mechanisms of cell death, including necrosis and apoptosis. thermofisher.com Cell viability assays, distinct from cytotoxicity assays, measure the proportion of living cells in a population and can utilize techniques like dye exclusion or metabolic activity. susupport.com

Detailed Research Findings:

In SPC-A1 human lung adenocarcinoma cells, MTT assays showed this compound exhibited antiproliferative effects with IC₅₀ values of 403.8 µM, 154.8 µM, and 47.0 µM after 24, 48, and 72 hours of incubation, respectively. researchgate.netnih.govresearchgate.netchemfaces.comthieme-connect.commedchemexpress.com

Flow Cytometry for Cell Cycle Distribution and Apoptosis Quantification

Flow cytometry is a powerful technique used to analyze cell cycle distribution and quantify apoptosis. Studies on this compound have utilized flow cytometry to assess its impact on the cell cycle and to measure the rate of apoptosis in treated cells. This compound has been shown to induce G2/M cell cycle arrest in SPC-A1 lung adenocarcinoma cells and in Huh7 and HCCLM3 hepatocellular carcinoma cells. scielo.org.mxscielo.org.mxnih.govresearchgate.netnih.govresearchgate.netthieme-connect.comthieme-connect.com Flow cytometry analysis has also indicated that this compound promotes or induces apoptosis in these cell lines. researchgate.netnih.govresearchgate.netthieme-connect.comthieme-connect.com

Detailed Research Findings:

In SPC-A1 cells treated with 100 µM this compound, the percentage of cells arrested in the G2/M phase increased from 9.26% in the control group to 17.57%. researchgate.netnih.govresearchgate.netchemfaces.comthieme-connect.commedchemexpress.comthieme-connect.com

In Huh7 and HCCLM3 cells, this compound at concentrations of 20 µM and 40 µM elevated the apoptotic rate. scielo.org.mxscielo.org.mx

Molecular Biology Techniques (e.g., Western Blot, RT-PCR for Gene and Protein Expression)

Molecular biology techniques such as Western blot and RT-PCR are employed to investigate the effects of this compound on gene and protein expression levels. Western blot analysis is used to analyze the expression of cell cycle-, apoptosis-, and signaling pathway-related proteins in this compound-treated cells. scielo.org.mxscielo.org.mxnih.gov RT-PCR is used to detect changes in mRNA expression. researchgate.netnih.govresearchgate.netchemfaces.comthieme-connect.commedchemexpress.comthieme-connect.com These techniques help to elucidate the molecular mechanisms underlying this compound's observed cellular effects.

Detailed Research Findings:

Western blot and RT-PCR analysis demonstrated that this compound induced the downregulation of GSTA1 protein and mRNA expressions in SPC-A1 cells. researchgate.netnih.govresearchgate.netchemfaces.comthieme-connect.commedchemexpress.comthieme-connect.com

In HCC cells, Western blot analysis revealed that this compound downregulated the expression of proteins such as CDK1, cyclin B1, PCNA, Bcl-2, MMP2, and MMP9, while upregulating Bax, cleaved caspase3, and cleaved PARP. scielo.org.mxscielo.org.mxnih.gov

this compound also restrained the phosphorylation of PI3K, AKT, and mTOR in HCC cells. scielo.org.mxscielo.org.mxnih.gov

Western blot assays showed that this compound inhibited the expression of matrix metalloproteinase 9 (MMP9) in U251 and U87 glioma cells and significantly reduced the phosphorylation of mTOR in both cell lines. nih.gov

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)

Cell migration and invasion are critical processes in cancer progression, and in vitro assays are used to assess the impact of this compound on these cellular behaviors. Wound healing assays are employed to measure cell migration, while Transwell assays are used to evaluate cell invasion. scielo.org.mxscielo.org.mxnih.gov

Detailed Research Findings:

this compound markedly attenuated the invasion ability of Huh7 and HCCLM3 cells after incubation for 24 hours, as observed in Transwell assays. scielo.org.mxscielo.org.mx

Wound healing assays showed that this compound significantly restrained wound healing in Huh7 and HCCLM3 cells after 24 hours, suggesting reduced migratory ability. scielo.org.mxscielo.org.mx

Wound healing assays also showed that the migration abilities of U251 and U87 glioma cells were reduced after this compound treatment. nih.govresearchgate.net

In Transwell migration assays, the ability of U251 and U87 cells to cross a matrix gel was lower in the this compound treatment group compared to the control. researchgate.net

Cell LineAssay TypeKey FindingSource
Huh7, HCCLM3Wound HealingReduced cell migration scielo.org.mxscielo.org.mx
Huh7, HCCLM3Transwell InvasionAttenuated cell invasion scielo.org.mxscielo.org.mx
U251, U87Wound HealingReduced cell migration nih.govresearchgate.net
U251, U87Transwell MigrationLower ability to cross matrix gel researchgate.net
Cell LineAssay TypeThis compound ConcentrationIncubation TimeApoptotic Rate (%)Source
Huh7Flow Cytometry20 µM24 h12.08 scielo.org.mxscielo.org.mx
Huh7Flow Cytometry40 µM24 h20.82 scielo.org.mxscielo.org.mx
HCCLM3Flow Cytometry20 µM24 h12.27 scielo.org.mxscielo.org.mx
HCCLM3Flow Cytometry40 µM24 h21.26 scielo.org.mxscielo.org.mx
SPC-A1Flow Cytometry100 µMNot specifiedIncreased apoptosis researchgate.netnih.govresearchgate.netthieme-connect.comthieme-connect.com
Cell LineTechniqueProtein/Gene AnalyzedObserved EffectSource
SPC-A1Western Blot, RT-PCRGSTA1Downregulation researchgate.netnih.govresearchgate.netchemfaces.comthieme-connect.commedchemexpress.comthieme-connect.com
Huh7, HCCLM3Western BlotCDK1, Cyclin B1, PCNA, Bcl-2, MMP2, MMP9Downregulation scielo.org.mxscielo.org.mxnih.gov
Huh7, HCCLM3Western BlotBax, cleaved caspase3, cleaved PARPUpregulation scielo.org.mxscielo.org.mxnih.gov
Huh7, HCCLM3Western Blotp-PI3K, p-AKT, p-mTORPhosphorylation restrained scielo.org.mxscielo.org.mxnih.gov
U251, U87Western BlotMMP9Inhibition nih.gov
U251, U87Western Blotp-mTORPhosphorylation reduced nih.gov

Enzyme Activity Assays (e.g., GST Catalytic Activity)

Enzyme activity assays are crucial for investigating the direct interaction of this compound with specific enzymes and understanding its biochemical mechanisms. Glutathione (B108866) S-transferases (GSTs) are a class of enzymes involved in detoxification, and their activity can be quantified using specific assay kits. One common method involves using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The conjugation of CDNB with glutathione, catalyzed by GST, results in a product that can be measured spectrophotometrically by the increase in absorbance at 340 nm. This increase in absorbance is proportional to the GST activity.

The methodology for GST activity assays typically involves treating cells with this compound, lysing the cells to obtain supernatant containing enzymes, and then mixing the supernatant with assay reagents containing GSH and CDNB in a plate reader. nih.gov The change in absorbance at 340 nm is then monitored over time to determine enzyme activity. nih.gov

In Vivo Animal Research Models

In vivo animal models are essential for evaluating the efficacy and biological effects of this compound within a complex living system. These models allow researchers to study the compound's impact on tumor growth, organ-specific functions, and parasitic infections, providing data that complements in vitro findings.

Rodent Models for Organ-Specific Biological Studies

Beyond antitumor efficacy, rodent models can be utilized to investigate the organ-specific biological effects of this compound. While the provided search results primarily focus on cancer models, some studies mention evaluating the impact of this compound on the major organs of mice in the context of toxicity assessment, noting limited toxicity and lack of significant effects on organs at tested doses in antitumor studies. chemfaces.comresearchgate.netscielo.org.mxscielo.org.mx

Further research using specific rodent models could explore the effects of this compound on various organ systems, such as the liver, kidneys, or neurological system, to understand its full biological profile and potential therapeutic applications or off-target effects. Methodologies would involve administering this compound to rodents and then assessing organ function through biochemical markers, histological examination, and physiological measurements.

Avian Models for Antiparasitic Evaluations

Avian models have been employed to evaluate the antiparasitic activity of compounds, including those found in Curcuma species. Research has investigated the efficacy of volatile oils, including this compound, against avian coccidiosis, a parasitic disease affecting poultry. chemfaces.comthegoodscentscompany.com Studies have tested the coccidiocidal efficacy of this compound against unsporulated and sporulated oocysts of chicken Eimeria species under laboratory conditions. chemfaces.com Marked reduction in the number of living oocysts was recorded in exposed groups, with higher concentrations of volatile oils showing greater destructive effects. chemfaces.com

Methodologies in avian antiparasitic studies involve exposing parasite oocysts to different concentrations of the test compound and then assessing the viability or infectivity of the oocysts. In vivo avian models would involve infecting birds with the parasite and then administering this compound to evaluate its effect on parasite burden, clinical signs, and pathological changes.

Methodological Considerations and Ethical Guidelines in Animal Research

The use of animals in research is governed by strict methodological considerations and ethical guidelines to ensure animal welfare and the scientific validity of the studies. Key principles guiding animal research include the 3Rs: Replacement, Reduction, and Refinement. philpapers.orgunderstandinganimalresearch.org.ukjrcd.pk

Replacement: Methods that avoid or replace the use of animals where possible, or avoid the use of animals altogether. understandinganimalresearch.org.ukjrcd.pk

Reduction: Minimizing the number of animals used to obtain reliable information, either by reducing the number of animals per experiment or by obtaining more information from each animal. understandinganimalresearch.org.ukjrcd.pk

Refinement: Improving experimental conditions and procedures to minimize potential pain, suffering, distress, or lasting harm to the animals, and improving animal welfare. understandinganimalresearch.org.ukjrcd.pk This includes better housing, anesthesia for surgery, and pain relief. understandinganimalresearch.org.uk

Adherence to relevant national legislation and institutional ethical review processes is mandatory for all animal research. jrcd.pknih.gov This includes obtaining approval from a properly constituted research ethics committee or institutional review board, with details such as the project identification code, date of approval, and name of the committee cited in research reports. jrcd.pk Guidelines such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines are also endorsed to promote transparent and complete reporting of animal studies. nih.govjrcd.pk Researchers are expected to be trained and competent in humane methods of animal handling and procedures to minimize impact on the animals.

Table: Principles of Ethical Animal Research

PrincipleDescription
ReplacementAvoiding or replacing the use of animals with alternative methods or avoiding animal use entirely. understandinganimalresearch.org.ukjrcd.pk
ReductionMinimizing the number of animals used while maintaining scientific validity. understandinganimalresearch.org.ukjrcd.pk
RefinementImproving animal welfare and minimizing pain, suffering, or distress through better procedures and care. understandinganimalresearch.org.ukjrcd.pk

Future Directions and Research Gaps in Curzerene Investigation

Comprehensive Mechanistic Elucidation of Biological Actions

While studies have indicated curzerene's involvement in pathways such as the MEK/ERK and PI3K/AKT/mTOR signaling cascades in cancer cells, a complete understanding of its molecular targets and the intricate signaling networks it influences remains to be fully elucidated. researchgate.netnih.govscielo.org.mx Further research is needed to map the precise interactions of this compound with cellular components and to understand the downstream effects that lead to observed biological outcomes like apoptosis and cell cycle arrest. researchgate.netscielo.org.mxnih.gov Investigations into its effects on other cellular processes and pathways beyond those already identified are crucial for a comprehensive understanding of its biological profile.

Exploration of Novel Therapeutic Targets and Signaling Pathways

Beyond its reported effects on cancer cell proliferation and apoptosis, the potential of this compound to modulate other therapeutic targets and signaling pathways in various disease contexts requires further investigation. For instance, its potential anti-inflammatory effects, suggested by its ability to reduce tumor necrosis factor secretion and inhibit nitric oxide release from macrophages, indicate broader therapeutic possibilities. nih.gov Future research should aim to identify novel targets in inflammatory diseases, infectious diseases, and other conditions where this compound's properties might be beneficial. Exploring its interaction with immune cells and pathways could also unveil its potential as an immunomodulatory agent. frontiersin.org

Development of Advanced Delivery Systems for this compound

This compound's lipophilic nature and limited water solubility can pose challenges for its bioavailability and effective delivery in biological systems. vulcanchem.com The development of advanced drug delivery systems is a critical future direction to enhance its therapeutic efficacy and overcome potential pharmacokinetic limitations. Research into novel formulations, such as nanoparticles, liposomes, or other encapsulation techniques, could improve its solubility, stability, targeted delivery, and cellular uptake. nih.govmdpi.com Such systems could facilitate the administration of this compound and potentially reduce the required dosage while maximizing its therapeutic impact and minimizing off-target effects.

Strategic Design of Next-Generation this compound Analogs

Understanding the structure-activity relationship of this compound is essential for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating modified this compound structures to identify key functional groups and structural motifs responsible for its biological activities. researchgate.netmun.caresearchgate.net This involves strategic chemical modifications to enhance desired effects, such as increased binding affinity to specific targets or improved metabolic stability, while potentially reducing any undesirable interactions. The development of a library of this compound analogs could lead to the identification of compounds with superior therapeutic profiles.

Integration of Multi-Omics Technologies in this compound Research

The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a deeper understanding of this compound's effects at a systems level. mdpi.comnih.govsourcebioscience.comquanticate.com Integrating data from these different omics layers can provide a holistic view of how this compound influences gene expression, protein profiles, and metabolic pathways within cells and tissues. nih.govquanticate.com This approach can help identify global biological responses to this compound treatment, uncover complex interactions, and reveal potential biomarkers of response or resistance. mdpi.comsourcebioscience.com Such integrated analyses are crucial for a comprehensive mechanistic understanding and for identifying potential off-target effects.

Investigation of Synergistic Effects with Conventional Therapeutics

Exploring the synergistic potential of this compound in combination with existing conventional therapeutics is a vital area for future research, particularly in the context of diseases like cancer and infectious diseases. Studies have shown synergistic effects of natural compounds, such as those found in essential oils, when combined with antibiotics and antifungals, suggesting a similar potential for this compound. researchgate.netnih.gov Investigating combinations of this compound with chemotherapy agents, targeted therapies, or antimicrobial drugs could lead to the development of more effective treatment strategies, potentially allowing for lower doses of conventional drugs and reducing associated toxicities. nih.gov Rigorous in vitro and in vivo studies are needed to evaluate these combinations and elucidate the underlying mechanisms of synergy.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound17910-09-7
Eugenol3314
beta-Caryophyllene5281515
Cinnamaldehyde455939
Cinnamyl acetate5363770
Ciprofloxacin2765
Vancomycin15012
Amphotericin B5280965
Fluconazole3362
Curcumin (B1669340)969516
Baicalin5281605
Catechin9064
Eucalyptol2758
Furanodienone442363
Furanodiene (B1217673)442362
Isoprocurcumenol102461
(+)-Curcumenol122979
Curdione644100
Isocurcumenol102461
beta-Elemene6435563
Germacrone (B1671451)6435564
Curcumol102460
beta-Bisabolol169540
Curcuphenol180012
gamma-Himachalene165242
alpha-Curcumene102462
Xanthorrhizol102463
alpha-Cedrene26877
Epicurzerenone119176
Germacrene B5281526
gamma-Elemene165241
beta-Pinene14250
Limonene22311
Selin-11-en-4-alfa-olNot found
Bicyclogermacrene5281527
Atractilone169230
Viridiflorene107829
Selin-1,3,7(11)-trien-8-oneNot found
Selin-1,3,7(11)-trien-8-one epoxideNot found
Caryophyllene oxide131341

Below are some interactive data tables based on the search results:

Table 1: Antifungal Activity of Curcuma longa Extract and Compounds against Fusarium graminearum plos.org

Compound/ExtractEC50 (mg/mL)Inhibitory Rate (%) (at specific concentration)Synergistic Effect with Curdione
Curcuma longa extract0.1088--
Curdione-52.9-
Curdione + Isocurcumenol-100Synergistic (100%)
Curdione + beta-Elemene-100Synergistic (100%)
Curdione + Curcumin-93.6Synergistic (93.6%)
Curdione + this compound-88.9Synergistic (88.9%)
Curdione + Curcumenol-82.7Synergistic (82.7%)
Curdione + Curcumol-63.6Synergistic (63.6%)
Curdione + Germacrone-56.4Synergistic (56.4%)

Table 2: this compound's Effect on Cancer Cell Lines (In Vitro IC50 values) nih.govvulcanchem.comcaymanchem.comresearchgate.net

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72hIC50 (µg/ml)
Huh7 (HCC)47 ± 4.36---
HCCLM3 (HCC)49 ± 4.45---
SPC-A1 (Lung Adeno.)403.8154.847.0-
SK-MEL-19 (Melanoma)---5.17
AGP-01 (Gastric)---8.04
HCT116 (Colon)---9.18
MRC-5 (Non-cancerous)---11.45

Table 3: this compound's Effect on Cell Cycle Arrest in SPC-A1 Cells nih.govresearchgate.netmedchemexpress.com

This compound Concentration (µM)Percentage of Cells in G2/M Phase (48 hours)
Control9.26%
10017.57%

Q & A

Q. What are the primary natural sources and isolation methods for curzerene?

this compound is a sesquiterpene furan found in plants like Rhododendron anthopogonoides (Tibetan medicinal plant) and Curcuma rhizomes. Isolation typically involves steam distillation or solvent extraction (e.g., ethanol), followed by chromatographic purification (GC-MS or HPLC). For example, in Rhododendron anthopogonoides, this compound constitutes 2.9–7.7% of leaf and flower essential oils, identified via GC-MS analysis . Researchers should validate purity using NMR and compare spectral data with established databases .

Q. What synthetic routes are available for this compound, and what are their yields?

A 5-step synthesis from (+)-verbenone achieves a 34% total yield. Key steps include oxidation to ketone intermediates and furan ring formation. The final step involves a Wittig reaction to introduce the exocyclic double bond. Researchers must optimize reaction conditions (e.g., temperature, catalysts) to mitigate side products, as outlined in Sichuan University’s 2023 study .

Q. What in vitro bioassays are commonly used to evaluate this compound’s pharmacological activities?

Standard assays include:

  • Anti-leishmanial activity : IC50 values against Leishmania promastigotes (3.09 µM) and amastigotes (2.56 µM) via MTT assays .
  • Cytotoxicity : CC50 in RAW 264.7 macrophages (83.87 µM) to assess selectivity indices .
  • Anti-inflammatory effects : COX-2 inhibition assays and TNF-α suppression in LPS-stimulated cells .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • GC-MS : For volatile compound profiling and quantification in plant extracts .
  • NMR (1H and 13C) : To confirm stereochemistry and functional groups .
  • HPLC-DAD : For purity assessment (>95% required for pharmacological studies) .

Q. How do researchers design dose-response experiments for this compound’s bioactivity studies?

Use logarithmic concentration ranges (e.g., 0.1–100 µM) and include positive controls (e.g., amphotericin B for anti-leishmanial assays). Replicate experiments at least three times to ensure statistical significance (p<0.05). Data should be analyzed via nonlinear regression to calculate EC50/IC50 values .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-leishmanial activity?

this compound induces apoptosis in Leishmania parasites via mitochondrial membrane depolarization and caspase-like protease activation. Secondary necrosis occurs due to pore formation in the plasma membrane, confirmed via Annexin V/PI staining and electron microscopy . Researchers should compare these mechanisms to other sesquiterpenes (e.g., germacrone) to identify structure-activity relationships .

Q. How can contradictory cytotoxicity data for this compound across cell lines be resolved?

Discrepancies may arise from cell-type-specific metabolic uptake or assay conditions. To address this:

  • Standardize culture conditions (e.g., serum concentration, incubation time).
  • Use multiple cytotoxicity assays (e.g., MTT, LDH release, ATP quantification).
  • Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Q. What strategies improve the selectivity of this compound in targeting pathogens vs. host cells?

  • Liposomal encapsulation : Enhances parasite-specific delivery and reduces macrophage toxicity.
  • Combination therapy : Pair this compound with inhibitors of parasitic antioxidant systems (e.g., trypanothione reductase).
  • Transcriptomic profiling : Identify host-pathogen pathways differentially affected by this compound .

Q. What are the key challenges in reproducing this compound’s synthetic protocols?

Batch-to-batch variability in chiral starting materials (e.g., (+)-verbenone) can affect yields. Researchers should:

  • Validate starting material purity via chiral HPLC.
  • Monitor reaction intermediates with TLC or LC-MS.
  • Document solvent grades and storage conditions to ensure reproducibility .

Q. How should researchers analyze conflicting data on this compound’s anti-inflammatory vs. pro-apoptotic effects?

Apply systematic review methodologies:

  • Conduct meta-analyses to pool data from heterogeneous studies.
  • Use Cochrane Handbook guidelines to assess bias (e.g., selection bias in cell line models).
  • Perform pathway enrichment analysis to identify context-dependent mechanisms (e.g., NF-κB inhibition in inflammation vs. ROS induction in apoptosis) .

Methodological Resources

  • Synthesis Optimization : Refer to Sichuan University’s stepwise protocol for ketone intermediate preparation .
  • Systematic Reviews : Follow PRISMA guidelines and Cochrane Collaboration’s bias assessment tools .
  • Data Reproducibility : Use protocols from for documenting experimental steps and material sourcing.

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.